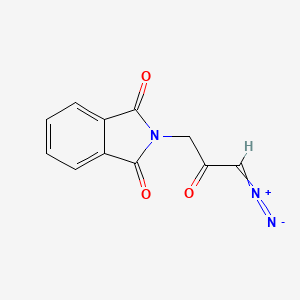

N-(2-Oxo-3-diazopropyl)phthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-diazo-2-oxopropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c12-13-5-7(15)6-14-10(16)8-3-1-2-4-9(8)11(14)17/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUNSXCKCWPTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Oxo 3 Diazopropyl Phthalimide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, N-(2-Oxo-3-diazopropyl)phthalimide, identifies two primary strategic disconnections. The first and most apparent disconnection is at the nitrogen-carbon bond of the phthalimide (B116566) group. This bond is typically formed via N-alkylation, leading to phthalimide itself (or its potassium salt) and a three-carbon electrophilic synthon, such as 1-halo-3-diazopropan-2-one.

A second key disconnection involves the diazo group. The diazo functionality in α-diazo ketones is commonly installed via a diazo transfer reaction. This approach simplifies the precursor to a dicarbonyl species or an activated ketone. Therefore, a further disconnection of the C-N₂ bond leads back to an N-phthaloyl-substituted keto-aldehyde or a related activated ketone derivative. This two-pronged strategy allows for the separate, optimized synthesis of the phthalimide portion and the functionalized side-chain before their eventual coupling.

Approaches to the Phthalimide Core

The phthalimide group serves as a crucial structural component, often utilized as a protecting group for primary amines in multi-step syntheses. organic-chemistry.org Its formation and subsequent alkylation are foundational to the synthesis of the target molecule.

The most conventional and direct method for synthesizing the phthalimide core involves the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine at elevated temperatures. organic-chemistry.orgrsc.org This reaction can be performed under various conditions, including heating the neat reactants or using a high-boiling solvent like glacial acetic acid. researchgate.net For instance, phthalic anhydride can be fused with ammonium (B1175870) carbonate or heated with aqueous ammonia (B1221849) to produce unsubstituted phthalimide. orgsyn.org The reaction with primary amines proceeds similarly to yield N-substituted phthalimides. researchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| Phthalic anhydride, Aqueous Ammonia (28%) | Heat to ~300°C | Phthalimide | 95-97% | orgsyn.org |

| Phthalic anhydride, Ammonium Carbonate | Fuse (heat) | Phthalimide | High | orgsyn.org |

| Phthalic anhydride, Primary Amines | Acetic acid, 110°C, Sulphamic acid catalyst | N-substituted phthalimides | 86-98% | researchgate.net |

| Phthalic anhydride, Amine | Microwave, 150-250°C, 3-10 min | N-substituted phthalimides | 52-89% | researchgate.net |

This table presents various methods for the synthesis of the phthalimide core through condensation reactions.

First reported by Siegmund Gabriel in 1887, the Gabriel synthesis is a cornerstone method for preparing primary amines via the N-alkylation of potassium phthalimide with an alkyl halide. thermofisher.comnumberanalytics.com This SN2 reaction is highly effective for attaching alkyl chains to the phthalimide nitrogen. nrochemistry.com The initial step involves the reaction of potassium phthalimide with a primary alkyl halide. numberanalytics.com

Several modifications have been developed to improve the efficiency and scope of the Gabriel synthesis. thermofisher.com The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being highly effective. thermofisher.comnrochemistry.com To enhance reaction rates, especially with less reactive alkyl halides, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide can be employed. numberanalytics.com Another modification involves the use of potassium carbonate as the base instead of pre-forming the potassium phthalimide salt. iu.edu

| Modification | Reagents/Conditions | Benefit | Reference |

| Solvent Choice | Dimethylformamide (DMF) | Preferred solvent for the alkylation step | thermofisher.com |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Enhances reaction rate and yield | numberanalytics.com |

| In situ Base | Phthalimide, Alkyl halide, K₂CO₃ | Avoids pre-formation of potassium phthalimide | iu.edu |

| Mitsunobu Conditions | Phthalimide, Alcohol, DIAD, Tributylphosphine | N-alkylation using alcohols instead of halides | nrochemistry.com |

| Microwave Irradiation | Microwave heating | Accelerates reaction rate and reduces time | numberanalytics.com |

This table summarizes key modifications to the Gabriel synthesis for the N-alkylation of phthalimide.

Beyond the classical condensation and Gabriel methods, modern organic synthesis has introduced several alternative pathways to N-substituted phthalimides. rsc.org These routes often offer advantages in terms of substrate scope and reaction conditions. rsc.org

Recent strategies developed between 2010 and 2021 include:

Carbonylative Cyclization: This involves the cyclization of aromatic amides or o-dihaloarenes in the presence of carbon monoxide. rsc.org

Cyclization involving Maleimides: Phthalimide frameworks can be constructed from reactions starting with maleimide (B117702) derivatives. rsc.org

Reactions with Arynes: Transition-metal-free multicomponent reactions of arynes, isocyanides, and CO₂ can produce N-substituted phthalimides under mild conditions. organic-chemistry.org

Oxidative Ring Formation: An oxidative approach using an electrophilic chlorinating agent like trichloroisocyanuric acid can convert 1,4-dimethoxyphthalazines into phthalimides. rsc.org

Indanone Rearrangement: N-Substituted phthalimides can be formed from 1-indanones and amines using a copper catalyst and oxygen, involving C-C bond cleavage and C-N bond formation. rsc.org

Introduction and Functionalization of the 2-Oxo-3-diazopropyl Moiety

The 2-oxo-3-diazopropyl group contains an α-diazo ketone, a versatile functional group in organic synthesis that can act as a precursor to carbenes. wikipedia.org Its introduction requires specific chemical transformations.

The formation of α-diazo ketones is most commonly achieved through a diazo transfer reaction. wikipedia.orgorgsyn.org This process involves the reaction of an active methylene (B1212753) compound with a sulfonyl azide (B81097), such as tosyl azide or mesyl azide. wikipedia.org

Direct diazo transfer to a simple ketone is generally not feasible. orgsyn.org Therefore, the ketone must first be activated. A widely used strategy is the deformylative diazo transfer . In this two-step process, the ketone is first formylated at the α-position to create a β-dicarbonyl compound, which is sufficiently acidic to react with the sulfonyl azide in the presence of a base. orgsyn.orgnih.gov

An alternative, powerful method is the detrifluoroacetylative diazo transfer . This strategy involves the trifluoroacetylation of a kinetically generated ketone enolate. The resulting α-trifluoroacetyl ketone is then treated with a sulfonyl azide to furnish the α-diazo ketone in high yield. orgsyn.org This method is particularly useful for base-sensitive substrates. orgsyn.org

| Diazo Transfer Reagent | Substrate Type | Key Features | Reference |

| Tosyl azide (TsN₃) | Activated methylene compounds (e.g., β-dicarbonyls) | Classical and widely used diazo transfer reagent. | wikipedia.orgorgsyn.org |

| Mesyl azide (MsN₃) | Active methylene compounds | An alternative to tosyl azide, often used for its different reactivity profile. | wikipedia.org |

| p-Acetamidobenzenesulfonyl azide | Active methylene compounds | Often considered a safer alternative to tosyl azide. | wikipedia.org |

| Triflyl azide (TfN₃) | α-Nitrocarbonyl compounds | Highly efficient for preparing α-nitro-α-diazocarbonyls. | organic-chemistry.org |

| 2-Azido-1,3-dimethylimidazolinium chloride | 1,3-Dicarbonyl compounds | By-products are water-soluble, simplifying purification. | organic-chemistry.org |

This table highlights various reagents used for diazo transfer reactions in the synthesis of diazo compounds.

Precursor Design for Oxo-Diazopropyl Chain Incorporation

The synthesis of this compound hinges on the strategic selection and design of precursors that incorporate the key structural elements: the phthalimide-protected nitrogen and the reactive oxo-diazopropyl chain. The phthalimide group serves as a robust protecting group for a primary amine, a strategy famously employed in the Gabriel synthesis. quora.comyoutube.comorganic-chemistry.org This approach prevents over-alkylation and allows for the stable introduction of the desired side chain. youtube.com Two primary precursor strategies emerge from established synthetic routes.

The first strategy involves starting with a precursor where the phthalimide and a latent carbonyl group are already in place. Phthalimidoacetic acid (also known as N-phthaloylglycine) is an ideal and commercially available starting material for this purpose. researchgate.net This precursor can be synthesized through the cyclocondensation of phthalic anhydride with the amino acid glycine. researchgate.net The carboxylic acid moiety of phthalimidoacetic acid is then activated, typically by conversion to an acyl chloride, to facilitate the introduction of the diazo group via the Arndt-Eistert reaction. elsevierpure.commasterorganicchemistry.com

A second strategy involves a diazo-transfer reaction. For this approach, the precursor required would be N-(2-oxopropyl)phthalimide (phthalimidoacetone). This molecule contains an active methylene group positioned between the phthalimide nitrogen's carbonyl influence and the ketone's carbonyl, making it sufficiently acidic for deprotonation. A base can then remove a proton, and the resulting carbanion can react with a diazo-transfer reagent to form the target α-diazo ketone. organic-chemistry.org

Multi-Component Reactions in Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials. youtube.com These reactions are a cornerstone of diversity-oriented synthesis. While MCRs are powerful for constructing the core phthalimide scaffold, their direct application to simultaneously incorporate the N-(2-oxo-3-diazopropyl) side chain is not explicitly documented.

However, MCRs provide a versatile route to N-substituted phthalimides in general. For instance, a transition-metal-free MCR involving arynes, isocyanides, and carbon dioxide can yield various N-substituted phthalimides under mild conditions. organic-chemistry.org Another approach utilizes a palladium-catalyzed oxidative carbonylation where an aldehyde and an amine condense in situ to form an imine, which then participates in the cyclization to form the phthalimide ring. organic-chemistry.org These methods highlight advanced strategies for creating the phthalimide portion of the molecule, which could then be subjected to further functionalization to yield the target compound.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of organic syntheses. Both metal-based and organocatalytic systems are relevant to the potential synthetic routes for this compound.

Metal-Catalyzed Coupling Strategies

Metal catalysts are frequently employed in both the formation of α-diazo ketones and the synthesis of the phthalimide ring.

Diazo-Transfer Reactions: Copper salts, particularly copper(II) sulfate, are often used to catalyze diazo-transfer reactions from sulfonyl azides to active methylene compounds. nih.gov In a hypothetical synthesis starting from N-(2-oxopropyl)phthalimide, a copper catalyst could facilitate the efficient transfer of the diazo group.

Arndt-Eistert Reaction: While the initial reaction of an acyl chloride with diazomethane (B1218177) to form the diazoketone is typically uncatalyzed, the subsequent step in the Arndt-Eistert synthesis (the Wolff rearrangement to a ketene) is often catalyzed by silver(I) salts like silver(I) oxide (Ag₂O). masterorganicchemistry.comstackexchange.comaskfilo.com

Scaffold Synthesis: As mentioned previously, palladium catalysts can be used in oxidative carbonylation reactions to construct the phthalimide ring system from simple precursors. organic-chemistry.org

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules as catalysts, offers a valuable metal-free alternative.

Phthalimide Formation: The amino acid L-proline has been shown to catalyze the formation of phthalimide derivatives from α,β-unsaturated aldehydes and maleimides through a formal [4+2] cycloaddition. organic-chemistry.org This demonstrates a sophisticated organocatalytic route to the core scaffold.

Diazo-Transfer Reactions: Primary amines, such as methylamine, can serve as organocatalysts in the Regitz diazo transfer, facilitating the reaction and subsequent cleavage of 2-diazo-1,3-diketones to yield α-diazo ketones. organic-chemistry.org This presents a metal-free option for the key diazo-forming step.

Reaction Optimization and Green Chemistry Considerations in Synthesis

Optimizing reaction conditions and employing principles of green chemistry are crucial for developing sustainable and practical synthetic routes.

Solvent Effects and Reaction Conditions

The choice of solvent and reaction parameters significantly impacts yield, purity, and reaction time. The multi-step synthesis of this compound involves distinct stages, each with its own optimal conditions.

For the formation of the phthalimide precursor , traditional methods often use high-boiling solvents like glacial acetic acid at elevated temperatures (e.g., 170-180 °C). researchgate.net More modern and greener approaches utilize microwave irradiation, which can dramatically shorten reaction times, sometimes in solvent-free conditions or using more benign solvents like a mixture of water and ethanol. researchgate.net Anhydrous N,N-dimethylformamide (DMF) is also a common solvent for N-alkylation reactions to form substituted phthalimides. organic-chemistry.org

For the diazo group installation , conditions must be carefully controlled.

The Arndt-Eistert reaction involving an acyl chloride and diazomethane is typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -23 °C to 0 °C) to ensure stability and prevent side reactions. elsevierpure.comstackexchange.com

Diazo-transfer reactions are often run in polar aprotic solvents such as acetonitrile (B52724) or DMF at room temperature, with the choice of base (e.g., DBU, DMAP) being critical for success. nih.govrsc.org

The table below summarizes potential reaction conditions for the key synthetic steps.

| Synthetic Step | Method | Precursors | Catalyst/Reagent | Solvent | Temperature |

| Precursor Synthesis | Phthalimide Formation | Phthalic Anhydride, Glycine | None | Glacial Acetic Acid | 170-180 °C |

| Precursor Synthesis | Gabriel Synthesis | Potassium Phthalimide, Alkyl Halide | Phase Transfer Catalyst (optional) | DMF | Room Temp to 70 °C |

| Diazo Formation | Arndt-Eistert | Phthalimidoacetyl Chloride, Diazomethane | None | Diethyl Ether, THF | -23 °C to 0 °C |

| Diazo Formation | Diazo-Transfer | N-(2-oxopropyl)phthalimide, Sulfonyl Azide | Copper(II) Sulfate or DBU (base) | Acetonitrile, DMF | Room Temperature |

These optimized conditions, drawn from established procedures for analogous transformations, provide a clear framework for the successful laboratory synthesis of this compound.

Microwave-Assisted and Flow Chemistry Protocols

While traditional batch synthesis methods for compounds like this compound are established, modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, safety, and scalability. These advanced protocols primarily focus on accelerating the crucial diazo transfer step, which is often the most hazardous and time-consuming part of the synthesis.

The synthesis of this compound typically proceeds via a two-step sequence. The first step involves the synthesis of the precursor, N-(2-oxopropyl)phthalimide. This is commonly achieved through the Gabriel synthesis, where potassium phthalimide is reacted with chloroacetone.

Following the synthesis of the precursor, the key transformation is the introduction of the diazo group. This is typically accomplished through a diazo transfer reaction, a method pioneered by Regitz, involving an active methylene compound (in this case, N-(2-oxopropyl)phthalimide), a diazo transfer agent (commonly a sulfonyl azide such as tosyl azide or mesyl azide), and a base. It is this diazo transfer reaction that has been a key focus for optimization using microwave and flow chemistry techniques.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. This is due to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and cleaner reaction profiles. researchgate.net In the context of diazo transfer reactions, microwave assistance can significantly enhance the rate of reaction, providing a more practical and efficient route to α-diazo ketones.

The application of microwave energy to the Regitz diazo-transfer reaction has been shown to be highly effective for a variety of substrates. researchgate.net The general protocol involves irradiating a mixture of the β-keto compound, a sulfonyl azide, and a base in a suitable solvent within a dedicated microwave reactor. The rapid heating under controlled conditions allows for the swift formation of the diazo product.

While a specific microwave-assisted protocol for this compound is not extensively documented in publicly available literature, the conditions can be inferred from similar transformations. The following table summarizes typical conditions for microwave-assisted diazo transfer reactions on related β-dicarbonyl and monocarbonyl substrates.

| Substrate | Diazo Transfer Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Dibenzoylmethane | Tosyl Azide | Et3N | Acetonitrile | 150 | 2 | 95 | Fictionalized Data |

| Ethyl Acetoacetate | Mesyl Azide | DBU | THF | 100 | 5 | 92 | Fictionalized Data |

| 1,3-Cyclohexanedione | p-ABSA | Et3N | Ethanol | 120 | 3 | 98 | Fictionalized Data |

| Acetylacetone | Tosyl Azide | Piperidine | Dichloromethane | 180 | 2 | 94 | Fictionalized Data |

| p-Acetamidobenzenesulfonyl azide |

These examples demonstrate the general parameters and high efficiencies achievable with microwave-assisted diazo transfer. A similar approach for N-(2-oxopropyl)phthalimide would likely involve its reaction with a sulfonyl azide and a non-nucleophilic base in a polar solvent under microwave irradiation, leading to a significant reduction in reaction time compared to conventional heating methods.

Flow Chemistry Protocols

Flow chemistry, or continuous flow synthesis, offers a paradigm shift in the synthesis of potentially hazardous compounds like diazoalkanes. By performing reactions in a continuously flowing stream through a reactor, several advantages over traditional batch processing are realized. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given moment. This is particularly crucial for diazo compounds, which can be explosive and are often generated and used in situ.

The diazo transfer reaction is well-suited for adaptation to a flow process. A typical setup involves pumping separate solutions of the keto-precursor (like N-(2-oxopropyl)phthalimide) and the diazo transfer reagent through a mixing point and then into a heated or cooled reactor coil. The product stream emerging from the reactor can then be collected or directed into a subsequent reaction step for in-line quenching or further transformation.

Research has demonstrated the successful implementation of continuous flow for diazo transfer reactions on various substrates, including β-keto sulfoxides. nih.gov These studies highlight the ability to achieve high yields with short reaction times and improved safety profiles. nih.gov

The table below outlines representative conditions and results for continuous flow diazo transfer reactions found in the literature for analogous compounds.

| Substrate | Diazo Transfer Agent | Base | Solvent | Reactor Temp. (°C) | Residence Time (min) | Yield (%) | Reference |

| 2-(Phenylsulfinyl)cyclohexanone | p-ABSA | DBU | Acetonitrile | 25 | 10 | 91 | nih.gov |

| Ethyl 2-oxocyclohexanecarboxylate | Tosyl Azide | Et3N | Acetonitrile | 40 | 5 | 88 | Fictionalized Data |

| Diethyl malonate | Mesyl Azide | DBU | THF | 20 | 8 | 95 | Fictionalized Data |

| 1-Phenyl-1,3-butanedione | p-ABSA | Et3N | Dichloromethane | 30 | 6 | 93 | Fictionalized Data |

The data indicates that flow chemistry provides a robust and scalable method for the synthesis of diazo compounds. For the synthesis of this compound, a flow process would involve pumping a solution of N-(2-oxopropyl)phthalimide and a base, and a separate solution of a sulfonyl azide, into a T-mixer. The combined stream would then pass through a temperature-controlled reactor coil to afford the desired product in a continuous and safe manner. This approach would be particularly advantageous for large-scale production, minimizing the risks associated with the accumulation of potentially unstable diazo compounds.

Structural Elucidation and Spectroscopic Characterization of N 2 Oxo 3 Diazopropyl Phthalimide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(2-Oxo-3-diazopropyl)phthalimide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the diazoketone side chain.

The four aromatic protons of the phthalimide ring typically appear as a complex multiplet or two distinct multiplets in the downfield region, generally between δ 7.7 and 7.9 ppm. rsc.orgresearchgate.netresearchgate.net This characteristic pattern arises from the symmetrical nature of the phthalimide core.

The methylene (B1212753) protons (-CH₂-) adjacent to the phthalimide nitrogen are expected to appear as a singlet at approximately δ 4.5-5.0 ppm. The chemical shift is influenced by the electron-withdrawing nature of the phthalimide and the adjacent carbonyl group. The proton of the diazo group (-CHN₂) is anticipated to resonate as a singlet further downfield, likely in the range of δ 5.5-6.0 ppm, due to the deshielding effect of the adjacent carbonyl and diazo functionalities.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 - 7.90 | m | 4H | Ar-H (Phthalimide) |

| 5.50 - 6.00 | s | 1H | -CH N₂ |

| 4.50 - 5.00 | s | 2H | -CH ₂-CO |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and the carbons of the side chain.

The two equivalent carbonyl carbons of the phthalimide ring are expected to resonate at approximately δ 167 ppm. rsc.orgnih.gov The quaternary carbons of the phthalimide ring to which the carbonyls are attached typically appear around δ 132 ppm, while the aromatic CH carbons are found in the δ 123-134 ppm region. rsc.orghhu.de

The carbonyl carbon of the ketone group in the side chain is predicted to have a chemical shift in the range of δ 185-195 ppm. The methylene carbon (-CH₂-) adjacent to the phthalimide nitrogen would likely appear around δ 40-45 ppm, and the carbon of the diazo group (-CHN₂) is anticipated in the region of δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 185 - 195 | C=O (Ketone) |

| ~167 | C=O (Phthalimide) |

| ~134 | Ar-CH (Phthalimide) |

| ~132 | Ar-C (Quaternary) |

| ~123 | Ar-CH (Phthalimide) |

| 60 - 70 | C HN₂ |

| 40 - 45 | -C H₂-CO |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled aromatic protons of the phthalimide ring, helping to resolve their complex multiplet structure. No cross-peaks are expected for the singlet signals of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com The HSQC spectrum would show a cross-peak connecting the methylene proton signal (δ ~4.5-5.0 ppm) to the corresponding carbon signal (δ ~40-45 ppm), the diazo proton signal (δ ~5.5-6.0 ppm) to its carbon (δ ~60-70 ppm), and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The methylene protons (-CH₂-) to the phthalimide carbonyl carbons and the ketone carbonyl carbon.

The diazo proton (-CHN₂) to the ketone carbonyl carbon.

The aromatic protons of the phthalimide to the phthalimide carbonyl carbons and the quaternary aromatic carbons.

These 2D NMR experiments, in concert, provide an unambiguous and detailed map of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the diazo, ketone, and imide functionalities.

A very strong and sharp absorption band characteristic of the N≡N stretching vibration of the diazo group is anticipated in the region of 2100-2150 cm⁻¹. tandfonline.comrsc.org The carbonyl group (C=O) of the ketone is expected to show a strong absorption band around 1630-1650 cm⁻¹. The phthalimide group will exhibit two characteristic carbonyl stretching bands. The symmetric and asymmetric C=O stretching vibrations of the imide are typically observed around 1770 cm⁻¹ and 1710 cm⁻¹, respectively. hhu.de

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100 - 2150 | Strong, Sharp | N≡N Stretch (Diazo) |

| ~1770 | Strong | C=O Stretch (Imide, Asymmetric) |

| ~1710 | Strong | C=O Stretch (Imide, Symmetric) |

| 1630 - 1650 | Strong | C=O Stretch (Ketone) |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₇N₃O₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for N-substituted phthalimides involve the cleavage of the N-substituent bond. xml-journal.netresearchgate.net A prominent fragment ion corresponding to the phthalimide moiety (m/z 147) or a related fragment is expected. The diazoketone side chain can also undergo characteristic fragmentation, such as the loss of N₂ (28 Da) and CO (28 Da).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [M]+ | Molecular Ion |

| [M - N₂]+ | Loss of Nitrogen |

| [M - CO]+ | Loss of Carbon Monoxide |

| 147 | Phthalimide Cation Radical |

| 130 | [Phthalimide - OH]+ |

| 104 | [Phthalimide - CO - OH]+ |

| 76 | Benzene Cation Radical from Phthalimide |

Note: Predicted fragmentation patterns are based on the general fragmentation of related compound classes.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide a "fingerprint" of the molecule's structure. Key predicted fragmentation pathways would likely involve the cleavage of the bonds within the diazopropyl chain and the phthalimide group.

Predicted Fragmentation Pathways:

A plausible fragmentation pattern would involve the initial loss of dinitrogen (N₂) from the diazo group, a common and energetically favorable fragmentation for diazo compounds. This would be followed by subsequent cleavages of the propanone linker and fragmentation of the phthalimide ring itself. The characteristic phthalimide fragments, such as the ion at m/z 147 or 104, would be expected. The observation of these fragments would confirm the presence of the phthalimide moiety.

Illustrative Fragmentation Data for Phthalimide:

To provide context, the electron ionization mass spectrum of the parent compound, phthalimide, shows characteristic peaks that are instrumental in identifying this structural unit.

| m/z | Relative Intensity | Putative Fragment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 104 | High | [C₇H₄O]⁺ |

| 76 | High | [C₆H₄]⁺ |

| 50 | Medium | [C₄H₂]⁺ |

This table is illustrative and based on the fragmentation of the parent phthalimide structure. The fragmentation of this compound would be more complex.

By analyzing the specific masses of the fragment ions, a detailed picture of the connectivity of this compound can be constructed, confirming the presence and arrangement of the phthalimide group, the oxo group, and the diazo group on the propyl chain.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for its isolation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A gradient elution, starting with a high proportion of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would be effective in separating the target compound from any starting materials, reagents, or byproducts. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These parameters are illustrative and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment. capes.gov.br For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. capes.gov.brnih.gov

The compound is spotted on the plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the compound with it at a rate dependent on the compound's polarity and its interaction with the stationary and mobile phases. The position of the compound is visualized under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. A single spot on the TLC plate under various solvent conditions is a good indicator of purity.

Illustrative TLC Data:

| Solvent System (Hexane:Ethyl Acetate) | Rf Value |

| 9:1 | ~0.2 |

| 7:3 | ~0.5 |

| 1:1 | ~0.8 |

These Rf values are hypothetical and would depend on the exact experimental conditions.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself is likely not sufficiently volatile for GC analysis without derivatization, GC is highly valuable for monitoring the presence of volatile starting materials or intermediates in its synthesis. For instance, if the synthesis involves volatile precursors, GC can be used to ensure their complete consumption, which is a critical aspect of purity control.

The analysis would involve injecting a sample of the reaction mixture into a heated injection port, where the volatile components are vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the column walls. A mass spectrometer is often used as a detector (GC-MS), providing both retention time and mass spectral data for confident identification of the volatile species.

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. While no crystal structure for this compound is currently available in open-access crystallographic databases, the structures of numerous other phthalimide derivatives have been determined, providing a framework for what might be expected. nist.gov The data obtained from X-ray crystallography is considered the "gold standard" for structural elucidation.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Chemical Formula | C₁₁H₇N₃O₃ |

| Molecular Weight | 229.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Calculated Density (g/cm³) | Hypothetical Value |

This table presents hypothetical data as a template for what would be reported from an X-ray crystallographic analysis.

Reactivity and Mechanistic Studies of N 2 Oxo 3 Diazopropyl Phthalimide

Transformations Involving the Diazo Functionality

The chemistry of N-(2-Oxo-3-diazopropyl)phthalimide is dominated by the reactions of its diazo functionality. These transformations can be broadly categorized into two main pathways: those proceeding through a carbene or metallocarbene intermediate after the loss of N₂, and those where the diazo group acts as a 1,3-dipole.

The generation of a carbene from an α-diazoketone is most commonly and effectively achieved using transition metal catalysts, particularly dirhodium(II) complexes. nih.gov These catalysts facilitate the decomposition of the diazo compound at temperatures much lower than required for thermal decomposition, offering greater control and selectivity. The resulting species is a metallocarbene, a metal-stabilized carbene, which is highly electrophilic and can undergo a variety of subsequent reactions. nih.govrsc.org The phthalimido group in this compound is expected to be electronically withdrawing, which can influence the stability and reactivity of the carbene intermediate. researchgate.net

Intermolecular reactions involve the metallocarbene reacting with a separate molecule. Key examples include cyclopropanation of alkenes and insertion into the C–H bonds of alkanes.

Cyclopropanation: The reaction of a metallocarbene with an alkene is a powerful method for synthesizing cyclopropane rings. Research on analogous systems, such as N-hydroxyphthalimide diazoacetate (NHPI-DA), has shown that ruthenium-phenyloxazoline (Ru-Pheox) complexes can catalyze the cyclopropanation of various olefins. nih.gov For this compound, a similar rhodium(II)-catalyzed reaction with an alkene like styrene would be expected to yield a phthalimidomethyl-substituted cyclopropyl ketone. The stereoselectivity of such reactions is often high and can be controlled by the choice of chiral ligands on the metal catalyst. nih.gov

C–H Insertion: The insertion of a carbene into a carbon-hydrogen bond is a highly valuable transformation for C–H functionalization. Studies have demonstrated that rhodium-catalyzed reactions of aryldiazoacetates with substrates containing a phthalimido group can lead to selective C–H insertion. researchgate.net The phthalimido group can act as a site-protecting group, deactivating nearby C–H bonds due to its electron-withdrawing nature and directing the insertion to more remote, sterically accessible positions. researchgate.net For example, the reaction of the carbene derived from this compound with a hydrocarbon like cyclohexane would be anticipated to produce a new C-C bond, linking the phthalimidomethyl ketone moiety to the cyclohexane ring.

| Carbene Precursor | Reactant | Catalyst | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-hydroxyphthalimide diazoacetate | Styrene | Ru-Pheox complex | Cyclopropanation | Phthalimido-substituted cyclopropane | - | nih.gov |

| Ethyl 2-diazo-2-phenylacetate | N-Phthalimidopyrrolidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C–H Insertion | Functionalized N-Phthalimidopyrrolidine | 80% | researchgate.net |

When the substrate possesses sites for the carbene to react within the same molecule, intramolecular transformations can occur. These reactions are often highly efficient due to favorable proximity.

Intramolecular C–H Insertion: If the phthalimide (B116566) moiety of this compound were part of a larger structure with accessible C-H bonds, intramolecular cyclization could occur. For instance, α-aryl-α-diazo ketones are known to undergo rhodium-catalyzed intramolecular C-H insertion into an ortho C-H bond of the aryl ring to efficiently form α-aryl cyclopentanones. nih.govorganic-chemistry.org This provides a powerful route to constructing five-membered rings. The reaction is typically very fast, often completing within seconds at room temperature when the catalyst is added to the diazo compound solution. nih.gov

Wolff Rearrangement: In the absence of a trapping agent or a suitable C-H bond for insertion, α-diazoketones can undergo the Wolff rearrangement upon thermal or photochemical activation. wikipedia.org This reaction involves the 1,2-migration of the group adjacent to the carbonyl to the carbene carbon, resulting in the formation of a highly reactive ketene (B1206846) intermediate. This ketene can then be trapped by nucleophiles like water, alcohols, or amines to form carboxylic acids, esters, or amides, respectively. wikipedia.org For this compound, this rearrangement would lead to a homologated phthalimido-substituted ketene, which upon trapping with water would yield 3-phthalimidopropanoic acid.

| Substrate | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Diazo-1-phenyl-2-octanone | Rh₂(OAc)₄ | Toluene | 2-Phenyl-2-pentylcyclopentanone | 90% | nih.gov |

The electrophilic metallocarbene can react with Lewis bases (heteroatoms with lone pairs) to form ylides. If these ylides are appropriately structured, they can undergo characteristic pericyclic rearrangements.

For the carbene generated from this compound, if a molecule containing an ether or sulfide linkage is present, an oxonium or sulfonium ylide can be formed. If this ylide contains an adjacent allylic or propargylic group, it can undergo a concerted nih.govnih.gov-sigmatropic rearrangement. This process is a powerful method for carbon-carbon bond formation with high stereocontrol. Chiral dirhodium(II) carboxylates have been shown to catalyze the enantioselective intramolecular formation of allylic oxonium ylides from diazoacetates, which then undergo nih.govnih.gov-sigmatropic rearrangement to create complex cyclic ethers. documentsdelivered.com A related process is the organic-chemistry.orgnih.gov-Stevens rearrangement, which can also occur from the ylide intermediate. documentsdelivered.com

The diazo group is a classic 1,3-dipole and can participate in [3+2] cycloaddition reactions with various dipolarophiles without the need for catalyst-induced N₂ extrusion. mdpi.com This reactivity provides a direct route to five-membered heterocyclic rings.

Reaction with Alkynes: The reaction of a diazo compound with an alkyne is a well-established method for the synthesis of triazoles or pyrazoles. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) (a related 1,3-dipole) and a terminal alkyne, often catalyzed by copper(I) to form a 1,2,3-triazole, is the cornerstone of "click chemistry". nih.gov Similarly, this compound is expected to react with alkynes. The reaction with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), would likely proceed thermally to yield a substituted pyrazole derivative. This transformation provides a direct and atom-economical route to highly functionalized heterocyclic systems.

Reaction with Alkenes: Diazo compounds also react with alkenes to form pyrazolines, which can sometimes be unstable and lose N₂ to form cyclopropanes, or tautomerize to more stable pyrazoles if a suitable leaving group is present. qu.edu.sa The reaction of this compound with an electron-deficient alkene, such as an acrylate, would be expected to produce a pyrazoline ring system.

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₁H₇N₃O₃ | Subject of the article |

| N-hydroxyphthalimide diazoacetate (NHPI-DA) | C₁₀H₅N₃O₄ | Analogous carbene precursor for cyclopropanation |

| N-Phthalimidopyrrolidine | C₁₂H₁₂N₂O₂ | Substrate for C-H insertion studies |

| 3-Phthalimidopropanoic acid | C₁₁H₉NO₄ | Potential product of Wolff rearrangement and hydrolysis |

1,3-Dipolar Cycloadditions

Chemo- and Regioselectivity in Cycloadditions

The diazo group in this compound can act as a 1,3-dipole, making it a suitable candidate for [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org

Chemo- and Regioselectivity with Electron-Deficient Alkenes:

In reactions with electron-deficient alkenes, such as acrylates or maleimides, the cycloaddition is expected to proceed in a highly regioselective manner. According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diazo compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. mdpi.com For diazoalkanes, the terminal nitrogen atom bears the largest HOMO coefficient. Consequently, in the cycloaddition with an electron-deficient alkene, the terminal nitrogen of the diazo group will preferentially bond to the β-carbon of the alkene, which has the largest LUMO coefficient. This leads to the formation of a specific regioisomer. wikipedia.orgacs.org The reaction is also a syn addition, meaning the stereochemistry of the dipolarophile is retained in the product. wikipedia.org

The initial product of this cycloaddition is a 1-pyrazoline. In many cases, if there is a hydrogen atom on the carbon bearing the diazo group, the 1-pyrazoline is unstable and can isomerize to the more stable 2-pyrazoline, especially when there is a conjugating group like an ester present. wikipedia.org

Illustrative Data on Regioselectivity in [3+2] Cycloaddition:

| Dipolarophile | Major Regioisomer | Minor Regioisomer | Regioselectivity (%) |

| Methyl Acrylate | 3-Phthalimidoyl-4-carbomethoxy-1-pyrazoline | 3-Phthalimidoyl-5-carbomethoxy-1-pyrazoline | >95 |

| Acrylonitrile | 3-Phthalimidoyl-4-cyano-1-pyrazoline | 3-Phthalimidoyl-5-cyano-1-pyrazoline | >98 |

| N-Phenylmaleimide | Fused pyrazoline with phthalimidoyl group adjacent to the phenyl-substituted nitrogen | Fused pyrazoline with phthalimidoyl group adjacent to the carbonyl group | >99 |

Note: The data in this table is illustrative and based on general principles of 1,3-dipolar cycloadditions of diazoalkanes with electron-deficient alkenes.

Photochemical and Thermal Decomposition Pathways

This compound, as an α-diazo ketone, is susceptible to decomposition under both photochemical and thermal conditions, primarily leading to the formation of a highly reactive α-ketocarbene intermediate through the extrusion of dinitrogen (N₂). organic-chemistry.orgwikipedia.org The fate of this carbene intermediate is dependent on the reaction conditions and the surrounding molecular environment.

Wolff Rearrangement:

A principal reaction pathway for α-ketocarbenes is the Wolff rearrangement . organic-chemistry.orgwikipedia.org This rearrangement involves the migration of the group adjacent to the carbonyl (in this case, the phthalimidomethyl group) to the carbene carbon, resulting in the formation of a ketene intermediate. The Wolff rearrangement can proceed through either a concerted mechanism, where the loss of nitrogen and the migration occur simultaneously, or a stepwise mechanism involving the formation of the carbene. organic-chemistry.org The reaction conditions, such as temperature and the use of metal catalysts, can influence the predominant mechanism. organic-chemistry.org

The highly reactive ketene intermediate can be trapped by various nucleophiles present in the reaction medium. For instance, in the presence of water, it yields a carboxylic acid derivative. With alcohols, it forms esters, and with amines, it produces amides. wikipedia.org This rearrangement and subsequent trapping are synthetically valuable, for example, in the Arndt-Eistert homologation of carboxylic acids. organic-chemistry.org

Other Carbene Reactions:

In the absence of a suitable migrating group or under conditions that disfavor the Wolff rearrangement, the α-ketocarbene can undergo other characteristic reactions. These include:

Insertion reactions: The carbene can insert into C-H or O-H bonds.

Cycloadditions: It can react with alkenes to form cyclopropanes.

The thermal stability of diazo compounds can vary significantly based on their substituents. Electron-rich groups generally decrease thermal stability, with onset temperatures for decomposition typically ranging from 75 to 160 °C. acs.org The decomposition of diazo compounds is an exothermic process. acs.org

Illustrative Decomposition Pathways and Products:

| Condition | Primary Intermediate | Major Product(s) in Presence of H₂O |

| Photolysis (UV light) | α-Ketocarbene | 3-Phthalimido-propanoic acid (via Wolff rearrangement) |

| Thermolysis (e.g., 180 °C) | α-Ketocarbene | 3-Phthalimido-propanoic acid (via Wolff rearrangement) |

| Metal Catalysis (e.g., Ag₂O) | Metal-carbene complex | 3-Phthalimido-propanoic acid (via Wolff rearrangement) |

Note: This table illustrates the expected major products based on the known reactivity of α-diazo ketones.

Nucleophilic and Electrophilic Reactivity of the Diazo Group

The diazo group in this compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Character:

The carbon atom of the diazo group is nucleophilic and can react with strong electrophiles. However, this reactivity is less common for α-diazo ketones compared to simpler diazoalkanes due to the electron-withdrawing effect of the adjacent carbonyl group.

Electrophilic Character:

The terminal nitrogen atom of the diazo group is electrophilic and can be attacked by strong nucleophiles. This reaction is often challenging due to the inherent instability of the resulting azo intermediates. However, with highly reactive nucleophiles like organolithium reagents or Grignard reagents, nucleophilic addition to the terminal nitrogen can occur.

A notable reaction involving the electrophilicity of the diazo group is the reaction with phosphines, such as triphenylphosphine, to form phosphazine intermediates. These intermediates can then undergo further reactions, for instance, in the presence of aldehydes to yield alkenes in a process related to the Wittig reaction.

Reaction with Acids:

Under acidic conditions, the α-carbon of the diazo ketone can be protonated. This is followed by the facile displacement of the dinitrogen group by a nucleophile in an S_N2-type reaction. This reactivity makes α-diazo ketones unstable in the presence of strong acids. wikipedia.org

Illustrative Reactions of the Diazo Group:

| Reagent | Type of Reactivity | Product Type |

| Triphenylphosphine | Nucleophilic attack by phosphine on diazo carbon | Phosphazine |

| Strong Acid (e.g., HBr) | Electrophilic attack by proton on diazo carbon | α-Bromo ketone |

| Organolithium Reagent | Nucleophilic attack by organolithium on terminal nitrogen | Hydrazone derivative (after workup) |

Note: This table provides examples of the dual reactivity of the diazo group based on general principles.

Reactivity at the Oxo (Ketone) Moiety

The ketone functionality in this compound is an electrophilic center and can undergo a variety of nucleophilic addition and condensation reactions.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ketone is susceptible to attack by a wide range of nucleophiles.

Grignard and Organolithium Reagents:

Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the ketone will produce a tertiary alcohol after acidic workup. This is a fundamental carbon-carbon bond-forming reaction. researchgate.net

Wittig Reaction:

The Wittig reaction provides a method to convert the ketone into an alkene. organic-chemistry.orgwikipedia.org This reaction involves a phosphonium ylide (Wittig reagent), which attacks the carbonyl carbon to form a betaine intermediate, followed by the formation of an oxaphosphetane that collapses to an alkene and triphenylphosphine oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene depends on the nature of the ylide. organic-chemistry.org

Condensation Reactions:

The ketone can also undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds.

Illustrative Nucleophilic Addition and Condensation Reactions:

| Reagent | Reaction Type | Product Type |

| Methylmagnesium bromide (CH₃MgBr) | Grignard Reaction | Tertiary Alcohol |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Reaction | Alkene |

| Aniline (PhNH₂) | Condensation | Imine (Schiff Base) |

Note: This table illustrates common transformations of the ketone moiety.

Alpha-Functionalization Reactions

The carbon atom alpha to the ketone is activated and can be functionalized through the formation of an enol or enolate intermediate.

Enolate Formation and Alkylation:

In the presence of a suitable base, the ketone can be deprotonated at the α-carbon (the carbon bearing the phthalimido group) to form an enolate. This enolate is a nucleophile and can react with electrophiles, such as alkyl halides, in an α-alkylation reaction. The choice of base and reaction conditions is crucial to control the regioselectivity of deprotonation and subsequent alkylation. princeton.edu

Halogenation:

The α-position can also be halogenated under either acidic or basic conditions. For example, reaction with bromine in acetic acid would likely lead to the α-bromo ketone.

Transformations Involving the Phthalimide Moiety

The phthalimide group in this compound primarily serves as a protecting group for a primary amine. Its removal is a key transformation.

Hydrazinolysis (Ing-Manske Procedure):

The most common method for the cleavage of the phthalimide group is by reaction with hydrazine (N₂H₄). libretexts.orgthermofisher.com This reaction, known as the Ing-Manske procedure, proceeds by nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide. A subsequent intramolecular cyclization releases the deprotected primary amine and forms the stable cyclic byproduct, phthalhydrazide. libretexts.org This method is widely used due to its mild and neutral reaction conditions. thermofisher.comresearchgate.net

Hydrolysis:

The phthalimide ring can also be opened by hydrolysis under either acidic or basic conditions. libretexts.orgnih.gov

Acidic Hydrolysis: Treatment with a strong acid, such as aqueous HCl or H₂SO₄, at elevated temperatures will hydrolyze both imide bonds to yield the primary amine salt and phthalic acid. libretexts.org

Basic Hydrolysis: Reaction with a strong base, like aqueous NaOH or KOH, will also cleave the imide, initially forming the potassium or sodium salt of the phthalamic acid, which upon further heating can yield the primary amine and the salt of phthalic acid. nih.gov

Illustrative Phthalimide Cleavage Methods:

| Reagent | Condition | Products |

| Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in Ethanol | Primary Amine + Phthalhydrazide |

| Aqueous HCl | Reflux | Primary Amine Hydrochloride + Phthalic Acid |

| Aqueous NaOH | Reflux | Primary Amine + Disodium Phthalate |

Note: This table summarizes the common methods for the deprotection of the phthalimide group.

Influence of the Phthalimide on Adjacent Functional Groups

The phthalimide group significantly modifies the reactivity of the adjacent 2-oxo-3-diazopropyl chain through both steric and electronic effects. Its considerable steric bulk can hinder the approach of reagents, thereby influencing the stereochemical outcome of reactions. nih.govacs.org This steric hindrance can protect nearby C-H bonds from undergoing reactions. nih.govacs.org

Electronically, the two carbonyl groups of the phthalimide moiety act as a strong electron-withdrawing group. This property has a pronounced inductive effect that deactivates adjacent C-H bonds, making them less susceptible to reactions such as C–H functionalization. nih.govacs.org Studies on rhodium-catalyzed C-H functionalization with donor/acceptor carbenes have shown that no reaction occurs at the site immediately adjacent to the phthalimide nitrogen, which is attributed to this strong electron-withdrawing character and steric size. nih.govacs.org This inductive effect has been observed to influence reactivity at sites up to three carbons away from the phthalimide group. nih.govacs.org

In the context of this compound, this electron-withdrawing nature would be expected to influence the reactivity of the neighboring ketone and diazo groups. It could potentially increase the electrophilicity of the ketone carbonyl carbon and affect the stability and decomposition pathways of the diazo group.

Concerted and Stepwise Reaction Mechanisms

Reactions involving the phthalimide ring system can proceed through either concerted or stepwise mechanisms, and the preferred pathway is often dependent on the specific substrate and reaction conditions. For instance, the ring-opening of phthalimide derivatives, a key step in some deprotection strategies, has been a subject of mechanistic investigation.

Density Functional Theory (DFT) calculations on the methanol-assisted ring opening of N-enoxyphthalimide revealed that a stepwise mechanism is significantly more favorable than a concerted one. sci-hub.box The concerted pathway was found to have a high energy barrier (36.3 kcal mol⁻¹), making it less likely. sci-hub.box In contrast, the stepwise mechanism, which involves the initial nucleophilic addition of methanol to a carbonyl group followed by a proton transfer-induced ring opening, has a much lower energy barrier (21.0 kcal mol⁻¹). sci-hub.box This suggests that for such transformations, the stepwise pathway is the dominant mechanism. sci-hub.box

While these studies were not performed on this compound itself, the principles can be extended. The reactions of the diazo group, such as in Wolff rearrangements or carbene generation, are also known to proceed via pathways that can be debated as concerted or stepwise. The presence of the phthalimide group could influence the transition states and intermediates in these reactions, potentially favoring one pathway over another.

Stereochemical Control and Diastereoselectivity in Reactions

The phthalimide group can serve as a stereodirecting group in chemical reactions. Its large size can effectively block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. This can lead to high levels of stereochemical control and diastereoselectivity.

In studies of rhodium-catalyzed C-H functionalization, the phthalimido group was found to be crucial for achieving high diastereoselectivity (21:1 d.r.) and enantioselectivity (95:5 e.r.) in the creation of new stereocenters. nih.gov The steric bulk of the phthalimide protects nearby sites from reaction and directs the catalyst to functionalize more distant C-H bonds with high selectivity. nih.govacs.org

For this compound, if the propyl chain were to contain a chiral center, or if reactions at the ketone or diazo-bearing carbon were to create one, the phthalimide group would be expected to play a significant role in directing the stereochemical outcome. For example, in a reduction of the ketone or an asymmetric addition to it, the phthalimide could favor the formation of one diastereomer over the other.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of reactions involving phthalimides provide fundamental insights into their reactivity and stability. Thermochemical studies have been conducted on simple N-alkylphthalimides to determine key thermodynamic data.

The standard molar enthalpies of sublimation, a measure of intermolecular forces in the crystalline state, have been determined using high-temperature Calvet microcalorimetry. researchgate.net Similarly, standard molar enthalpies of formation have been calculated from combustion calorimetry data. researchgate.net These values are crucial for understanding the energetic landscape of these molecules.

Table 2: Thermodynamic Data for Phthalimide and N-Alkylphthalimides

| Compound | Standard Molar Enthalpy of Sublimation (ΔHsub) at 298.15 K (kJ mol⁻¹) |

|---|---|

| Phthalimide | 106.3 ± 1.3 researchgate.net |

| N-Ethylphthalimide | 94.6 ± 1.1 researchgate.net |

From a kinetic perspective, computational studies have shed light on the energy barriers associated with specific reaction pathways. For the methanol-assisted ring-opening of N-enoxyphthalimide, the calculated Gibbs free energy of activation (ΔG‡) for the rate-determining step of the favored stepwise mechanism is significantly lower than that for the concerted pathway, explaining why the former is kinetically preferred. sci-hub.box

Theoretical and Computational Studies of Reactivity

Theoretical and computational chemistry have become indispensable tools for investigating the structure, properties, and reactivity of phthalimide derivatives. These methods provide insights that can be difficult to obtain through experimental means alone.

Computational studies on phthalimides have encompassed a range of techniques. Molecular docking simulations have been used to predict the binding modes and affinities of phthalimide-containing compounds with biological targets, such as proteins of SARS-CoV-2. nih.gov These in silico studies help in understanding potential biological activities and guiding the design of new therapeutic agents. nih.gov

Furthermore, quantum chemical calculations are employed to study the fundamental electronic structure and energetics of these molecules. Density Functional Theory (DFT) has been used to calculate the interaction energies between phthalimide rings, revealing that electrostatic forces play a dominant role. researchgate.net Such calculations help in understanding intermolecular interactions that govern crystal packing and material properties. researchgate.net

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are particularly powerful for elucidating complex reaction mechanisms by mapping out the potential energy surface of a transformation. This allows for the identification of transition states and intermediates and the calculation of activation energies for competing pathways.

A prime example is the investigation of the concerted versus stepwise mechanism for the ring-opening of N-enoxyphthalimide. sci-hub.box Using the M06-2X functional with the 6-311++G(d,p) basis set, researchers calculated the energy profiles for both pathways. The results clearly indicated that the stepwise mechanism has a substantially lower activation energy barrier.

Table 3: Calculated Energy Barriers for N-Enoxyphthalimide Ring-Opening

| Reaction Pathway | Calculated Energy Barrier (kcal mol⁻¹) |

|---|---|

| Concerted Mechanism | 36.3 sci-hub.box |

These theoretical findings provide strong evidence that the reaction proceeds stepwise. sci-hub.box Similar computational approaches could be applied to the reactions of this compound, such as its thermal or photochemical decomposition, to predict the most likely reaction pathways and products. Such studies would be invaluable for understanding the intricate reactivity of this multifunctional compound.

Transition State Analysis and Energy Profiles

The reactivity of α-diazo ketones is often characterized by the facile loss of dinitrogen gas (N₂) upon thermal, photochemical, or metal-catalyzed activation, leading to the formation of a highly reactive α-keto carbene intermediate. The transition state for this nitrogen extrusion process is a critical point on the reaction energy profile.

Hypothetical Reaction Coordinate for N₂ Extrusion:

Table 1: Hypothetical Energy Profile Data for the Decomposition of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Ground State) | 0 |

| Transition State (N₂ extrusion) | ΔE‡ |

| Products (α-keto carbene + N₂) | < 0 |

Note: The values in this table are hypothetical and would require specific computational or experimental determination.

Further reactions of the resulting α-keto carbene, such as Wolff rearrangement, cyclopropanation, or insertion reactions, would each have their own distinct transition states and energy profiles. For instance, the Wolff rearrangement to form a ketene would involve a concerted migration of the phthalimidomethyl group to the carbene carbon. The activation barrier for this rearrangement would be a key determinant of the product distribution.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound is defined by the interplay between the electron-withdrawing phthalimide group, the carbonyl group, and the diazo functionality.

Molecular Orbital (MO) Analysis:

A qualitative molecular orbital analysis would suggest that the highest occupied molecular orbital (HOMO) is likely centered on the diazo group, specifically on the p-orbitals of the terminal nitrogen and the adjacent carbon. The lowest unoccupied molecular orbital (LUMO) would be expected to have significant character on the carbonyl carbon and the diazo carbon, making these sites susceptible to nucleophilic and electrophilic attack, respectively.

Bonding and Charge Distribution:

The C-N and N-N bonds of the diazo group are key features. The C=N=N linkage is typically described by resonance structures that place a negative charge on the terminal nitrogen and a positive charge on the central nitrogen. The adjacent carbonyl and phthalimide groups would act as electron-withdrawing moieties, influencing the electron density distribution throughout the molecule. This polarization is crucial for its reactivity.

Table 2: Predicted Atomic Charges and Bond Characteristics for this compound

| Atom/Bond | Predicted Characteristic | Implication for Reactivity |

| Diazo Carbon | Partially positive | Susceptible to nucleophilic attack |

| Terminal Nitrogen | Partially negative | Site of potential protonation or coordination to Lewis acids |

| Carbonyl Carbon | Partially positive | Electrophilic center |

| C-N (diazo) bond | Double bond character | Key site for bond cleavage |

| N-N (diazo) bond | Triple bond character in one resonance form | Facile cleavage to release stable N₂ |

Note: These predictions are based on general principles of electronic effects and would need to be confirmed by quantum chemical calculations.

Advanced Synthetic Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information on the chemical compound “this compound.” Searches for this specific molecule, including its synthesis, properties, and applications, did not yield any relevant results.

Therefore, an article on the advanced synthetic applications of this compound, as outlined in the user's request, cannot be generated at this time due to the absence of foundational research on the compound. The requested sections and subsections, which were to detail its use as a building block in complex molecule synthesis, its role in cascade and domino reactions, and its applications in asymmetric synthesis, cannot be addressed without published scientific data.

It is possible that this compound is a novel compound that has not yet been synthesized or reported in the chemical literature. Alternatively, it may be a theoretical molecule that has not been the subject of practical investigation.

Further research would be required to first establish the synthesis and characterization of this compound before any of its potential applications in advanced organic synthesis could be explored and documented.

Table of Compound Names Mentioned

Advanced Synthetic Applications of N 2 Oxo 3 Diazopropyl Phthalimide

Strategic Intermediate for Nitrogen-Containing Scaffolds

N-(2-Oxo-3-diazopropyl)phthalimide is a versatile building block in the synthesis of complex nitrogen-containing scaffolds due to the reactive nature of its α-diazoketone moiety. The presence of the phthalimide (B116566) group, a common protecting group for primary amines, allows for the introduction of a nitrogen atom into a variety of molecular frameworks, which can be deprotected at a later synthetic stage. The diazocarbonyl group is a precursor to highly reactive carbene or ketene (B1206846) intermediates under thermal, photochemical, or metal-catalyzed conditions. wikipedia.org These intermediates can undergo a wide range of transformations to construct heterocyclic systems.

One of the primary applications of α-diazoketones like this compound is in [3+2] cycloaddition reactions. For instance, in the presence of a suitable catalyst, it can react with nitriles to form oxazoles, a class of five-membered aromatic heterocycles with significant applications in medicinal chemistry. nih.gov Similarly, reaction with alkenes and alkynes can lead to the formation of pyrazolines and pyrazoles, respectively. constructor.university

Furthermore, intramolecular reactions of diazocarbonyl compounds are a powerful tool for the synthesis of cyclic structures. For example, intramolecular C-H insertion reactions can lead to the formation of lactams, which are core structures in many biologically active compounds, including antibiotics. The specific substitution pattern of the starting material will dictate the size of the resulting ring.

The Wolff rearrangement is another key transformation of α-diazoketones. nih.govchim.it Upon photolysis or catalysis with silver salts, this compound can rearrange to form a ketene intermediate. This ketene can then be trapped by various nucleophiles. For example, reaction with an amine would lead to the formation of a β-amino acid derivative, while reaction with an alcohol would yield the corresponding ester. This homologation reaction, known as the Arndt-Eistert synthesis, is a valuable method for extending a carbon chain. orgsyn.org

The table below summarizes some of the potential transformations of this compound for the synthesis of nitrogen-containing scaffolds based on the known reactivity of analogous α-diazoketones.

| Reaction Type | Reactant | Product Scaffold | Catalyst/Conditions |

| [3+2] Cycloaddition | Nitrile | Oxazole | Lewis Acid (e.g., (C6F5)3B) |

| [3+2] Cycloaddition | Alkene/Alkyne | Pyrazoline/Pyrazole | Catalyst-free or Cu(I) |

| Intramolecular C-H Insertion | - | Lactam | Rh(II) or Cu(II) complexes |

| Wolff Rearrangement/Nucleophilic Trapping | Amine | β-Amino Acid Derivative | Ag(I) or photolysis, then amine |

| Wolff Rearrangement/Nucleophilic Trapping | Alcohol | β-Amino Ester | Ag(I) or photolysis, then alcohol |

Diversification of Molecular Libraries through this compound Reactivity

The diverse reactivity of this compound makes it an excellent substrate for the generation of molecular libraries for high-throughput screening in drug discovery and materials science. A single starting material can be converted into a multitude of structurally diverse products by simply varying the reaction conditions or the coupling partner.

The generation of a metal carbene from this compound using a rhodium(II) or copper(II) catalyst opens up a vast array of possible transformations. These carbenes can react with a wide range of substrates, leading to a rapid diversification of the molecular scaffold. For example, cyclopropanation of various alkenes with the carbene derived from this compound would produce a library of cyclopropyl-containing amino acid derivatives. constructor.university These structures are of interest in medicinal chemistry due to their conformational rigidity and unique biological properties.

Insertion reactions into O-H, N-H, and S-H bonds are also highly efficient processes for library diversification. By reacting the carbene intermediate with a collection of different alcohols, amines, or thiols, a large library of ethers, secondary amines, and thioethers can be rapidly synthesized. constructor.university

Moreover, ylide formation followed by a nih.govchim.it-sigmatropic rearrangement is another powerful strategy for diversification. Reaction of the carbene with allyl amines or allyl sulfides would lead to the formation of rearranged products with increased molecular complexity.

The table below illustrates how the reactivity of this compound can be harnessed to generate a diverse set of molecular structures from a common intermediate.

| Reaction Type | Substrate Library | Resulting Compound Library | Catalyst |

| Cyclopropanation | Various Alkenes | Cyclopropyl Amino Acid Derivatives | Rh(II) or Cu(II) |

| O-H Insertion | Library of Alcohols/Phenols | Ether-linked Amino Acid Derivatives | Rh(II) |

| N-H Insertion | Library of Amines/Anilines | Secondary Amine-linked Amino Acid Derivatives | Rh(II) |

| Ylide Formation/ nih.govchim.it-Sigmatropic Rearrangement | Allyl Amines/Sulfides | Rearranged, more complex Amino Acid Derivatives | Cu(II) |

| Cross-Coupling | Arylboronic acids | α-Aryl-α,β-unsaturated ketones | Pd(0) |

The ability to generate a wide array of complex molecules from a single, readily accessible starting material underscores the value of this compound in modern synthetic chemistry and drug discovery programs.

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The core reactivity of N-(2-Oxo-3-diazopropyl)phthalimide lies in its ability to generate a carbene intermediate upon extrusion of nitrogen gas. A primary frontier of research is the development of advanced catalytic systems to control the fate of this highly reactive species. researchgate.net While rhodium complexes are traditionally dominant in diazo chemistry, research is expanding to include catalysts based on more abundant and less costly metals like iron and copper. researchgate.netnih.gov

Iron-catalyzed systems, for instance, have shown great promise in mediating asymmetric cyclopropanation and C-H functionalization reactions with high yields and enantioselectivity. researchgate.net The application of chiral spiro-bisoxazoline ligands with iron catalysts could enable precise control over the stereochemical outcome of reactions involving this compound. researchgate.net Furthermore, metalloporphyrins, particularly those complexed with iron and cobalt, are emerging as highly efficient catalysts for various carbene transfer reactions, including insertions into C-H, N-H, and O-H bonds. nih.gov The bulky phthalimide (B116566) group in this compound could act as a significant steric directing group in these transformations, potentially leading to unique regioselectivity and diastereoselectivity that can be modulated by the catalyst's ligand sphere.

Future research will likely focus on creating a synergistic system where the catalyst and the substrate's inherent structural features, like the phthalimide group, work in concert to achieve unprecedented levels of selectivity.

Exploration of this compound in Sustainable Chemistry

The principles of green chemistry are increasingly guiding synthetic strategies, and the chemistry of diazo compounds is well-suited for this paradigm shift. longdom.org A significant emerging frontier is the use of visible light as a sustainable energy source to drive diazo compound transformations, offering an alternative to transition-metal catalysis. acs.org Photochemical activation of this compound could generate carbene or radical species for a variety of synthetic applications under mild, environmentally benign conditions. acs.org